1-benzyl-4-(4-bromobenzoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPNAMVUWVUGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Significance of Piperazine Based Architectures in Contemporary Chemical Biology and Medicinal Chemistry Research
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation stems from its frequent appearance in the molecular structure of a vast number of biologically active compounds and approved drugs. rsc.orgnih.gov The versatility of the piperazine structure allows for extensive modification, enabling the development of new molecules for a wide range of diseases. nih.govresearchgate.net
The significance of piperazine-based architectures can be attributed to several key physicochemical properties conferred by the ring system:
Structural Rigidity and Polarity : The chair conformation of the piperazine ring provides a degree of structural rigidity, while the two nitrogen atoms create a large polar surface area. nih.govresearchgate.net
Hydrogen Bonding Capability : The nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating strong interactions with biological targets. nih.govresearchgate.net
Improved Pharmacokinetics : These properties often lead to enhanced water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in drug candidates. nih.govnih.govresearchgate.net The basic nature of the nitrogen atoms can also improve the pharmacokinetic profile of a potential drug. nih.gov
Synthetic Accessibility : The piperazine core is readily synthesized and modified through various established chemical reactions, such as condensation reactions and reductive amination. researchgate.netmuseonaturalistico.it This allows for the creation of large, diverse libraries of derivatives for high-throughput screening. researchgate.net
Due to this favorable combination of properties, piperazine derivatives have been successfully developed for numerous therapeutic areas. They form the core of drugs with applications as antipsychotics, antidepressants, antihistamines, anticancer agents, antifungals, and antimicrobials. rsc.orgnih.gov The widespread presence of this scaffold in clinically used medicines underscores its importance and continues to inspire its use in the design of novel therapeutic agents. rsc.orgmuseonaturalistico.it
Rationale for the In Depth Investigation of 1 Benzyl 4 4 Bromobenzoyl Piperazine As a Promising Research Scaffold
The specific compound, 1-benzyl-4-(4-bromobenzoyl)piperazine, combines three distinct chemical moieties, each contributing to its potential as a valuable scaffold for academic and drug discovery research. The rationale for its investigation is built upon the established importance of each component.
The Piperazine (B1678402) Core : As established, the central piperazine ring is a well-validated pharmacophore that imparts favorable physicochemical and pharmacokinetic properties. nih.govnih.govresearchgate.net Its disubstituted nature at the 1- and 4-positions allows for the systematic exploration of chemical space and structure-activity relationships (SAR).
The Benzyl (B1604629) Group : The benzyl group is a common substituent in medicinal chemistry. It is often incorporated to explore hydrophobic interactions within protein binding sites. nih.gov In some contexts, it can also serve as a protective group that can be easily removed via hydrogenolysis, providing a synthetic route to create 1-monosubstituted piperazines for further derivatization. orgsyn.org The investigation of benzylpiperazine derivatives has been extensive, with research into their potential as stimulants and psychoactive agents, as well as scaffolds for developing ligands for various receptors. researchgate.netnih.gov
The 4-Bromobenzoyl Moiety : The benzoyl group attached to a piperazine nitrogen is a feature found in various biologically active molecules. nih.govresearchgate.net The addition of a bromine atom at the para-position (4-position) of the benzoyl ring is a strategic choice in medicinal chemistry. Halogen atoms, like bromine, can modulate a compound's electronic properties, lipophilicity, and metabolic stability. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. mdpi.com The synthesis and crystal structure of closely related compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), have been described in academic literature, indicating a research interest in this specific structural arrangement. nih.govnih.gov
The combination of these three components in this compound creates a molecule with a defined three-dimensional structure and diverse potential interaction points. This makes it an attractive starting point, or scaffold, for designing new molecules with tailored biological activities.
Overview of Key Academic Research Domains and Objectives Pertaining to 1 Benzyl 4 4 Bromobenzoyl Piperazine and Its Derivatives
Established Synthetic Routes for the Preparation of this compound
The most common and established method for synthesizing this compound is through the formation of an amide bond between the N4 nitrogen of a 1-benzylpiperazine precursor and an activated 4-bromobenzoic acid derivative.
The synthesis fundamentally relies on two key precursors: 1-benzylpiperazine and 4-bromobenzoic acid (or its more reactive acid chloride form, 4-bromobenzoyl chloride ).
The preparation of 1-benzylpiperazine itself is well-documented, often involving the reaction of piperazine with benzyl chloride. orgsyn.org A common method involves mono-N-alkylation of piperazine, where the benzyl group can later serve as a protective group that is readily removable via hydrogenolysis, allowing for the synthesis of unsymmetrically substituted piperazines. orgsyn.org
The principal synthetic reaction is the acylation of 1-benzylpiperazine. This can be achieved through two primary pathways:
Using 4-bromobenzoyl chloride: In this direct approach, 1-benzylpiperazine is reacted with 4-bromobenzoyl chloride, typically in the presence of a base like triethylamine (B128534) in a dry aprotic solvent such as dichloromethane. mdpi.com The base is crucial for scavenging the hydrochloric acid generated during the reaction.
Using 4-bromobenzoic acid: This pathway requires a coupling agent to activate the carboxylic acid. Standard peptide coupling reagents are effective. For instance, a mixture of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF) can be used to facilitate the amide bond formation between 4-bromobenzoic acid and 1-benzylpiperazine. nih.gov
The table below summarizes the common precursors and optimized conditions for this synthesis.
Table 1: Precursors and Optimized Reaction Conditions for Synthesis| Precursor 1 | Precursor 2 | Coupling Agent/Base | Solvent | Temperature |
|---|---|---|---|---|
| 1-Benzylpiperazine | 4-Bromobenzoyl chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp |
| 1-Benzylpiperazine | 4-Bromobenzoic acid | EDC/HOBt, Triethylamine | N,N-Dimethylformamide (DMF) | 0 °C to Room Temp |
Methodological Enhancements and Green Chemistry Approaches in Synthesis
In line with modern synthetic chemistry, principles of green chemistry are being increasingly applied to reduce the environmental impact of pharmaceutical synthesis. mdpi.com These approaches focus on improving reaction efficiency, minimizing waste, and using less hazardous materials.
Methodological enhancements for the synthesis of this compound could include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields for amide bond formations. nih.gov This technique offers efficient and rapid heating, promoting faster and cleaner transformations. mdpi.com
Solvent-Free or Green Solvent Reactions: Conventional syntheses often employ volatile organic solvents. Green alternatives include conducting reactions under solvent-free conditions (e.g., grinding) or using environmentally benign solvents such as ionic liquids or water, where applicable. nih.govmdpi.com
Biocatalysis: The use of enzymes (biocatalysis) is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. mdpi.com While specific enzymes for this exact transformation are not widely reported, the principle of using lipases for amidation reactions is well-established and could be an area of exploratory research.
Exploration of Novel Synthetic Pathways to the this compound Core
Beyond the standard acylation route, novel synthetic strategies are being explored to access complex piperazine structures. For the this compound core, these could involve advanced C-H functionalization techniques.
Recent advances have demonstrated the direct C-H functionalization of the piperazine ring, providing new avenues for synthesis that avoid pre-functionalized starting materials. mdpi.com One of the earliest examples of this approach involved photoredox catalysis to achieve C-H arylation of N-Boc protected piperazines. mdpi.com
Hypothetically, novel pathways could include:
Photoredox-Catalyzed C-H Benzylation: A pre-formed 4-(4-bromobenzoyl)piperazine could potentially undergo direct C-H benzylation at the N1 position using a suitable photocatalyst and a benzyl source, though this would be a challenging and non-traditional approach.
Direct C-H Lithiation: The direct lithiation of N-Boc-protected piperazines, followed by quenching with an electrophile, is another successful strategy for C-H functionalization. mdpi.com This method could be adapted to introduce either the benzyl or the bromobenzoyl group onto the piperazine core in a novel sequence.
These methods, while not yet established for this specific molecule, represent the forefront of synthetic chemistry and offer powerful, atom-economical alternatives for constructing the piperazine core. mdpi.com
Targeted Derivatization and Analog Synthesis Based on the this compound Scaffold
The this compound scaffold is a versatile template for creating a library of chemical analogs through targeted modifications at its three main components: the piperazine nitrogens, the benzyl ring, and the bromobenzoyl ring.
The two nitrogen atoms of the piperazine ring offer distinct opportunities for chemical modification.
N1-Nitrogen (Benzyl-bearing): The benzyl group is often considered a protecting group that can be removed via catalytic hydrogenolysis. orgsyn.org This unmasks a secondary amine, which can then be reacted with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides, or isocyanates) to install diverse functionalities. This strategy is fundamental for creating libraries of 1,4-unsymmetrically disubstituted piperazines.
N4-Nitrogen (Acyl-bearing): The amide bond at the N4 position is generally stable. Modification at this position would typically involve synthesizing analogs from the start using different acylating agents rather than attempting to chemically alter the existing amide bond.
Table 2: Potential Derivatizations at the N1-Piperazine Nitrogen (Post-Debenzylation)
| Reagent Class | Functional Group Introduced |
|---|---|
| Alkyl Halides (R-X) | Alkyl |
| Acyl Chlorides (R-COCl) | Acyl |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl |
| Isocyanates (R-NCO) | Carbamoyl |
| Aldehydes/Ketones (RCHO/RCOR') | Alkyl (via Reductive Amination) |
Structural Diversification of the Benzyl and Bromobenzoyl Moieties
Both aromatic rings provide ample opportunity for structural diversification to fine-tune the molecule's properties.
Benzyl Moiety: Instead of benzyl chloride, substituted benzyl chlorides (e.g., methoxy-, chloro-, or trifluoromethyl-substituted) can be used in the initial synthesis to introduce variations on this ring. nih.gov For example, 1-(4-methoxybenzyl)piperazine (B1330243) is a common starting material in related syntheses. nih.gov
Bromobenzoyl Moiety: The bromine atom on the benzoyl ring is a particularly valuable functional handle for further modification via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents.
Suzuki Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes can append vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.
Buchwald-Hartwig Amination: Reaction with amines can form new C-N bonds.
Furthermore, analogs can be readily synthesized by starting with different substituted benzoyl chlorides or benzoic acids in the initial acylation step. mdpi.com
Table 3: Potential Derivatizations of the Aromatic Moieties
| Moiety | Modification Strategy | Example Reagent Type | Resulting Structure |
|---|---|---|---|
| Benzyl | Use of substituted benzyl chloride in initial synthesis | 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)-4-(4-bromobenzoyl)piperazine |
| Bromobenzoyl | Suzuki Coupling | Phenylboronic acid | 1-Benzyl-4-(biphenyl-4-carbonyl)piperazine |
| Bromobenzoyl | Sonogashira Coupling | Phenylacetylene | 1-Benzyl-4-((4-phenylethynyl)benzoyl)piperazine |
| Bromobenzoyl | Buchwald-Hartwig Amination | Aniline | 1-Benzyl-4-((4-phenylamino)benzoyl)piperazine |
| Benzoyl | Use of substituted benzoyl chloride in initial synthesis | 4-Fluorobenzoyl chloride | 1-Benzyl-4-(4-fluorobenzoyl)piperazine |
Stereochemical Considerations in Derivative Synthesis
The synthesis of derivatives of this compound introduces important stereochemical considerations, particularly when modifications lead to the creation of chiral centers. While the parent compound, this compound, is itself achiral, the introduction of substituents on the piperazine ring or its appended groups can result in stereoisomers. The spatial arrangement of atoms in these derivatives can significantly influence their pharmacological and pharmacokinetic properties. researchgate.netmuseonaturalistico.it Consequently, the control of stereochemistry is a critical aspect of designing and synthesizing novel derivatives with desired biological activities.
Several strategies can be employed to control the stereochemistry during the synthesis of chiral piperazine derivatives. These methodologies can be broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer or a diastereomer of a chiral molecule. This approach is often more efficient than the separation of racemic mixtures. For the synthesis of chiral derivatives of this compound, several asymmetric methods could be adapted from established protocols for other piperazine derivatives. These include:
Catalytic Enantioselective Approaches: This method involves the use of a chiral catalyst to induce stereoselectivity in a chemical transformation. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to create enantioenriched tertiary piperazin-2-ones, which can then be converted to the corresponding chiral piperazines. nih.gov
Catalytic Diastereoselective Approaches: In this strategy, a substrate containing a chiral center is reacted to form a new chiral center with a specific stereochemical relationship to the existing one. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported for the synthesis of 2,6-disubstituted piperazines. nih.gov
Chiral Auxiliary-Based Synthesis: This classic method involves covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been used in the asymmetric synthesis of 2-methyl piperazine. nih.gov
Synthesis from Chiral Pool Starting Materials: Readily available enantiopure starting materials from natural sources can be used to synthesize chiral piperazine derivatives. For example, homochiral 2,6-polymethylated piperazines have been prepared from chiral pool starting materials for use in structure-activity relationship studies. nih.gov
The following table summarizes various asymmetric synthesis strategies applicable to piperazine derivatives:
| Asymmetric Strategy | Description | Application Example | Reference(s) |
| Catalytic Enantioselective Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. | Synthesis of enantioenriched tertiary piperazin-2-ones. | nih.gov |
| Catalytic Diastereoselective Hydroamination | Intramolecular palladium-catalyzed hydroamination of an aminoalkene derived from a homochiral cyclic sulfamidate. | Modular synthesis of trans-2,6-disubstituted piperazines. | nih.gov |
| Chiral Auxiliary | Use of a removable chiral group to control stereochemistry during synthesis. | Asymmetric synthesis of 2-methyl piperazine. | nih.gov |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from natural sources. | Preparation of homochiral 2,6-polymethylated piperazines. | nih.gov |
| Intramolecular Mitsunobu Reaction | A novel intramolecular cyclization strategy to set the required stereochemistry. | Synthesis of enantiopure 2,6-dimethylpiperazines. | acs.org |
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, with chromatographic methods being particularly prevalent. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov For derivatives of this compound that are synthesized as racemic mixtures, chiral HPLC could be employed to isolate the individual stereoisomers, allowing for their separate biological evaluation.
The choice between asymmetric synthesis and chiral resolution depends on various factors, including the availability of starting materials, the efficiency of the synthetic route, and the scalability of the process. For the development of novel derivatives of this compound, a thorough understanding and application of these stereochemical control strategies are indispensable.
Quantum Chemical Studies on the Electronic Structure and Reactivity of this compound
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies can elucidate the most stable three-dimensional arrangement of the atoms and predict regions of the molecule that are likely to engage in chemical reactions.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis seeks to identify the most stable, low-energy arrangements of a molecule. For cyclic systems like the piperazine ring in this compound, this is particularly crucial.
Studies on closely related piperazine compounds have consistently shown that the central piperazine ring predominantly adopts a stable chair conformation . researchgate.netnih.gov This arrangement minimizes steric strain and is the energetically preferred state. In the case of 1-(4-bromobenzoyl)-4-phenylpiperazine, a similar analog, X-ray crystallography confirms the piperazine ring is in a chair conformation. nih.gov It is therefore highly probable that this compound also favors this conformation.
The orientation of the substituent groups—the benzyl and the 4-bromobenzoyl moieties—is determined by calculating the energy associated with rotation around the single bonds connecting them to the piperazine ring. By performing dihedral driver calculations, a potential energy surface can be mapped to identify the global energy minimum, representing the most probable conformation of the molecule. nih.gov For similar N-acylpiperazines, the aryl groups attached to the ring are typically twisted out of the plane of the piperazine ring itself. nih.gov
Table 1: Predicted Conformational Details of this compound
| Molecular Fragment | Predicted Conformation | Basis of Prediction |
|---|---|---|
| Piperazine Ring | Chair | X-ray crystallography of analogous compounds researchgate.netnih.gov |
| Substituent Orientation | Pseudo-equatorial | Energy minimization studies on similar structures nih.gov |
Electrostatic Potential and Frontier Molecular Orbital Theory Applications
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bohrium.com For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring would be expected to be regions of high negative potential, making them key sites for hydrogen bonding. bohrium.com The hydrogen atoms on the aromatic rings would represent areas of positive potential.
Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is associated with the molecule's nucleophilicity. libretexts.orgyoutube.com
The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy correlating to the molecule's electrophilicity. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net In this compound, the HOMO is likely distributed over the electron-rich benzyl and bromophenyl rings, while the LUMO would be centered on the electron-withdrawing benzoyl portion. Computational analysis allows for the precise calculation of these orbital energies and their distribution. bohrium.com
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein or enzyme (target).
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible target protein, calculating the most likely binding poses and estimating the strength of the interaction, often expressed as a binding affinity or docking score. indexcopernicus.compensoft.net The process involves:
Preparation of Target and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure database) and generating a low-energy 3D conformation of the ligand. nih.govnih.gov
Grid Generation: Defining the active site of the protein where the ligand is expected to bind. indexcopernicus.com
Docking Calculation: Using an algorithm to explore various orientations and conformations of the ligand within the active site and scoring them based on a force field. indexcopernicus.com
For piperazine-based compounds, key interactions often include hydrogen bonds with polar amino acid residues and π-π stacking interactions between the aromatic rings of the ligand and residues like tyrosine, phenylalanine, or tryptophan in the protein's binding pocket. indexcopernicus.com For example, in a hypothetical docking with a kinase, the carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor with a backbone NH group in the hinge region of the kinase.
Table 2: Hypothetical Docking Interactions for this compound
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |
|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | Gln, Asp (Sidechain); Gly (Backbone) indexcopernicus.com |
| π-π Stacking | Benzyl Ring | Arg, Phe, Tyr indexcopernicus.com |
| π-π Stacking | Bromophenyl Ring | Arg, Phe, Tyr indexcopernicus.com |
In Silico Identification of Putative Molecular Targets
If the biological target of this compound is unknown, computational methods can be used to suggest potential targets. This "reverse docking" or "target fishing" approach involves docking the molecule against a large library of known protein structures. mdpi.com Proteins that show high binding affinity are identified as putative targets.
Given the structural similarities to other pharmacologically active piperazine compounds, potential targets could include:
G-protein coupled receptors (GPCRs): Many piperazine derivatives are known to interact with serotonin and dopamine receptors.
Kinases: The benzoylpiperazine scaffold is present in various kinase inhibitors.
Sigma Receptors: Piperazine-based compounds have shown high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in various neurological disorders and cancers. nih.gov
Acetylcholinesterase (AChE): Some N-benzylpiperidine and N-arylpiperazine moieties are found in AChE inhibitors, which are relevant for Alzheimer's disease. researchgate.net
Pharmacophore Modeling and Virtual Screening Applications Using this compound as a Template
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
Using this compound as a template, a pharmacophore model can be generated. nih.gov The key features would likely be:
Two aromatic rings (serving as hydrophobic and/or π-stacking features).
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrophobic aliphatic region (the piperazine ring).
This pharmacophore model can then be used in a virtual screening campaign. nih.gov A large database of chemical compounds is computationally filtered to identify other molecules that match the defined pharmacophoric features. nih.gov The resulting "hits" are then subjected to further analysis, such as molecular docking, to prioritize them for synthesis and biological testing. This approach accelerates the discovery of novel compounds with potentially similar biological activity to the original template. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Molecular Descriptors Analysis
In the landscape of contemporary drug discovery, the early evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of the development pipeline. This computational pre-assessment is instrumental in flagging potential pharmacokinetic hurdles, thereby mitigating the risk of costly late-stage failures. For the specific compound, this compound, a detailed in silico investigation was undertaken to forecast its ADME characteristics and to compute the molecular descriptors that are critical determinants of its behavior within a biological milieu. The data for this analysis was generated using the SwissADME web tool, a robust and widely utilized platform for estimating the pharmacokinetic and physicochemical profiles of small molecules.
The intrinsic physicochemical nature of a molecule dictates its ability to traverse biological membranes and its ultimate fate in the body. The calculated molecular descriptors for this compound provide a foundational understanding of its potential behavior.
Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C18H19BrN2O |
| Molecular Weight | 359.26 g/mol |
| LogPo/w (Consensus) | 3.45 |
| Topological Polar Surface Area (TPSA) | 32.65 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 4 |
| Molar Refractivity | 94.31 |
With a molecular weight of 359.26 g/mol , the compound sits (B43327) within a favorable range for potential oral bioavailability. A consensus LogP value of 3.45 points to a moderate lipophilicity, suggesting a balanced profile for both solubility in aqueous environments and permeability across lipid-based membranes. The Topological Polar Surface Area (TPSA), a key predictor of membrane permeation, is 32.65 Ų. This value suggests that the compound is likely to exhibit good cell membrane permeability and may have the potential to cross the blood-brain barrier. The molecule features three hydrogen bond acceptors and no donors, which influences its binding and solubility properties. The presence of four rotatable bonds indicates a degree of structural flexibility, which can be advantageous for interacting with biological targets.
A drug's solubility is a critical determinant of its absorption from the gastrointestinal tract. The predicted solubility and key pharmacokinetic parameters offer insights into the potential in vivo disposition of the compound.
Table 2: Predicted Water Solubility and Pharmacokinetic Properties
| Parameter | Prediction |
|---|---|
| Water Solubility | Moderately soluble |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
The compound is predicted to have high absorption from the gastrointestinal tract, a highly desirable feature for any potential oral medication. Furthermore, its predicted ability to permeate the blood-brain barrier suggests it could be a candidate for targeting processes within the central nervous system. A significant aspect of a drug's pharmacokinetic profile is its interaction with efflux transporters like P-glycoprotein (P-gp). This compound is not predicted to be a substrate for P-gp, implying that its intracellular concentration is less likely to be diminished by this efflux mechanism.
However, the in silico analysis also indicates that this compound could potentially inhibit several major cytochrome P450 (CYP) enzymes, namely CYP1A2, CYP2C19, CYP2D6, and CYP3A4. These enzymes are fundamental to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes could precipitate adverse drug-drug interactions when co-administered with other medications that are substrates for these metabolic pathways.
The concept of "drug-likeness" is a qualitative assessment used to gauge whether a molecule possesses the physicochemical properties consistent with those of known orally active drugs. This evaluation is typically performed by comparing the compound's properties against established filters and rules.
Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness
| Rule/Filter | Prediction |
|---|---|
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | Yes (0 violations) |
| Veber Filter | Yes (0 violations) |
| Egan Filter | Yes (0 violations) |
| Muegge Filter | Yes (0 violations) |
| PAINS (Pan Assay Interference Compounds) Alert | 0 alerts |
| Brenk Alert | 1 alert (amide) |
| Lead-likeness | No (2 violations) |
| Synthetic Accessibility | 2.87 (Easy) |
The compound successfully passes several key drug-likeness filters without any violations, including the widely respected Lipinski's Rule of Five. This high level of compliance suggests a strong potential for good oral bioavailability. Its adherence to the Ghose, Veber, Egan, and Muegge filters further reinforces its favorable drug-like characteristics.
Notably, the computational screening did not flag any Pan Assay Interference Compounds (PAINS) alerts, which are associated with molecules that can lead to false positives in high-throughput screening assays. A single Brenk alert was identified for the amide group, a common structural motif in many approved drugs, but one that can occasionally be linked to metabolic liabilities. The compound does not meet the more stringent criteria for lead-likeness, primarily due to its molecular weight and lipophilicity falling outside the defined ranges for lead compounds. Finally, a synthetic accessibility score of 2.87 indicates that the synthesis of this molecule should be straightforward.
In Vitro and Ex Vivo Biological Investigations of 1 Benzyl 4 4 Bromobenzoyl Piperazine and Its Analogs
Assessment of Receptor Binding Profiles and Selectivity
Research into the specific receptor binding profile of 1-benzyl-4-(4-bromobenzoyl)piperazine is not extensively available in publicly accessible literature. However, the broader class of arylpiperazine derivatives, to which this compound belongs, is well-known for its interaction with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. The pharmacological activity of these compounds is largely dictated by the nature of the substituents on the piperazine (B1678402) ring.
Ligand-Receptor Interaction Studies (e.g., Serotonin, Dopamine Receptors)
Arylpiperazine derivatives are a cornerstone in the development of ligands targeting the central nervous system. The 1-benzylpiperazine (B3395278) (BZP) moiety, for instance, is known to interact with both dopaminergic and serotonergic systems. BZP itself primarily acts as a dopamine and norepinephrine (B1679862) releasing agent. researchgate.net It has been shown to elevate extracellular levels of both dopamine and serotonin, leading to stimulant and hallucinogenic effects, respectively. nih.gov
For more complex derivatives, such as those with a benzoyl moiety, the interaction with serotonin and dopamine receptors can be more nuanced, often involving direct receptor binding rather than neurotransmitter release. For example, certain N-phenylpiperazine analogs have been designed and evaluated for their selective binding to dopamine D2 and D3 receptor subtypes. mdpi.com The nature of the aryl group and the linker to the piperazine core are critical in determining the affinity and selectivity for these receptors. mdpi.com Similarly, other arylpiperazine derivatives have been characterized as high-affinity ligands for various serotonin receptor subtypes, including the 5-HT7 receptor. nih.gov
While direct binding data for this compound is not available, the presence of the benzyl (B1604629) group at the N1 position and the bromobenzoyl group at the N4 position suggests a potential for interaction with both serotonin and dopamine transporters or receptors. The bromobenzoyl moiety, in particular, could influence the binding affinity and selectivity due to its electronic and steric properties. Further radioligand binding assays would be necessary to elucidate the specific receptor interaction profile of this compound.
Pharmacological Characterization in Functional Receptor Assays
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. For arylpiperazine derivatives, a wide range of functional activities has been reported. For instance, in studies of 4-benzylpiperidine (B145979) carboxamides, which are structurally related to the compound of interest, functional roles in regulating dopamine D2 receptor function have been identified. nih.gov Some of these compounds were found to block the dopamine transporter (DAT), thereby influencing dopamine signaling. nih.gov
In the context of serotonin receptors, functional assays such as cAMP signaling have been used to characterize arylpiperazine derivatives. Some have been identified as insurmountable antagonists of 5-HT7 receptor-mediated signaling. nih.gov Given the structural similarities, it is plausible that this compound could exhibit modulatory effects in functional receptor assays for both serotonin and dopamine receptors. However, without specific experimental data, its functional activity remains speculative.
Enzyme Inhibition and Activation Studies
The potential for this compound to modulate the activity of various enzymes has not been directly investigated in available studies. However, the piperazine scaffold is present in numerous enzyme inhibitors, and research on related compounds provides some insights into its potential activities.
Investigation of Enzyme Modulatory Effects (e.g., MAO-A, Alpha-Glucosidase)
Monoamine Oxidase A (MAO-A): MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain. While there is no specific data on the MAO-A inhibitory activity of this compound, other piperazine-containing compounds have been explored as MAO inhibitors. The structural features of the compound, including the aromatic rings, could potentially allow it to fit into the active site of MAO-A.
Alpha-Glucosidase: Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Inhibitors of this enzyme are used in the management of type 2 diabetes. A study on a series of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl]-N-arylacetamides revealed that compounds containing a 4-bromobenzoyl moiety exhibited potent in vitro inhibition of α-glucosidase. nih.gov For instance, certain derivatives in this series showed IC50 values for α-glucosidase inhibition that were more potent than the standard drug, acarbose. nih.gov Although the core scaffold of these compounds is different from this compound, the presence of the 4-bromobenzoyl group suggests that this moiety can contribute to α-glucosidase inhibitory activity.
Kinetic Characterization of Enzyme Interactions
Kinetic studies are essential to understand the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). For the aforementioned α-glucosidase inhibitors with a 4-bromobenzoyl group, detailed kinetic analyses would be required to determine how they interact with the enzyme. nih.gov Without experimental data for this compound, any discussion on its enzyme kinetics would be purely speculative.
Cell-Based Assays for Cellular Response and Activity
Direct cell-based studies on this compound are not found in the reviewed literature. However, a comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine in the human neuroblastoma cell line SH-SY5Y provides valuable insights into the potential cellular effects of the benzoylpiperazine structural component. nih.gov
In this study, both benzylpiperazine and benzoylpiperazine were found to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis. nih.gov Specifically, the effects on several cellular parameters were evaluated:
Reactive Oxygen Species (ROS) Generation: Both compounds were shown to increase the production of ROS, indicating an induction of oxidative stress within the cells. nih.gov
Lipid Peroxidation: The increase in ROS was associated with lipid peroxidation, a marker of cellular damage. nih.gov
Mitochondrial Complex-I Activity: A significant inhibition of mitochondrial complex-I activity was observed, suggesting that these compounds can impair mitochondrial respiration. nih.gov
Antioxidant Enzyme Activity: Changes in the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase were also reported. nih.gov
Glutathione Content: The levels of glutathione, a key intracellular antioxidant, were affected by treatment with these compounds. nih.gov
Apoptotic Markers: The study demonstrated an increase in the expression of the pro-apoptotic protein Bax and caspase-3, along with a decrease in the anti-apoptotic protein Bcl-2, indicating the activation of apoptotic pathways. nih.gov
Tyrosine Hydroxylase Expression: A decrease in the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, was also observed. nih.gov
These findings for benzoylpiperazine suggest that a compound like this compound could potentially elicit similar cellular responses, particularly in neuronal cell lines. The presence of the benzyl group and the bromine substitution on the benzoyl ring would likely modulate this activity.
Table 1: Cellular Effects of Benzoylpiperazine in SH-SY5Y Cells
| Cellular Parameter | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Increased | nih.gov |
| Lipid Peroxidation | Increased | nih.gov |
| Mitochondrial Complex-I Activity | Inhibited | nih.gov |
| Catalase Activity | Altered | nih.gov |
| Superoxide Dismutase Activity | Altered | nih.gov |
| Glutathione Content | Altered | nih.gov |
| Bax Expression | Increased | nih.gov |
| Bcl-2 Expression | Decreased | nih.gov |
| Caspase-3 Expression | Increased | nih.gov |
| Tyrosine Hydroxylase Expression | Decreased | nih.gov |
Evaluation of Anti-proliferative Effects in Cell Lines
Arylpiperazine derivatives have been the subject of numerous studies to assess their potential as anti-proliferative agents against various cancer cell lines. Research has demonstrated that analogs of this compound exhibit significant cell growth inhibitory activity.
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structural analogs, were evaluated for their cytotoxic effects across a broad spectrum of human cancer cell lines. nih.govnih.gov These compounds demonstrated noteworthy inhibitory activity against cell lines derived from liver, breast, colon, gastric, and endometrial cancers. nih.govresearchgate.net The cytotoxic activity was assessed using the Sulforhodamine B (SRB) assay, with significant growth inhibition observed at micromolar concentrations. researchgate.net For instance, these derivatives were tested on liver cancer lines (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast cancer lines (MCF7, BT20, T47D, CAMA-1), a colon cancer line (HCT-116), a gastric cancer line (KATO-3), and an endometrial cancer line (MFE-296). nih.govnih.gov
Further studies on other related heterocyclic structures have also shown promise. Novel 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivatives displayed anti-proliferative activity against human glioblastoma (SNB-19) and amelanotic melanoma (C-32) cell lines. nih.gov Similarly, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were screened against 58 cancer cell lines, with some compounds showing significant growth inhibition. mdpi.com Specifically, compound 4e was most effective against the CNS cancer cell line SNB-75, while compound 4i showed broad activity against lines such as SNB-75, UO-31 (renal), CCRF-CEM (leukemia), EKVX (non-small cell lung), and OVCAR-5 (ovarian). mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on arylpiperazine derivatives against the PC-3 prostate cancer cell line have provided insights into the structural requirements for activity, suggesting a strong correlation between specific molecular descriptors and anti-proliferative effects. nih.gov
Table 1: Anti-proliferative Activity of Selected Piperazine Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7 | Liver | Significant cell growth inhibition | nih.govnih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HCT-116 | Colon | Significant cell growth inhibition | nih.govnih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | MCF7 | Breast | Significant cell growth inhibition | nih.govnih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | KATO-3 | Gastric | Inhibitory effect observed | researchgate.net |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | MFE-296 | Endometrial | Inhibitory effect observed | researchgate.net |
| Arylpiperazine derivatives | PC-3 | Prostate | Anti-proliferate activity | nih.gov |
| 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivatives | SNB-19 | CNS (Glioblastoma) | Antiproliferative activity | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e) | SNB-75 | CNS | 41.25% Percent Growth Inhibition (PGI) | mdpi.com |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4i) | UO-31 | Renal | 30.14% PGI | mdpi.com |
Modulation of Intracellular Signaling Pathways
The biological effects of these compounds are often rooted in their ability to modulate key intracellular signaling pathways. Mechanistic evaluations have revealed that piperazine analogs can interfere with critical cellular processes required for tumor growth. mdpi.com
One significant finding involves a piperazine-derived α1D/1A antagonist, HJZ-12, which induces apoptosis in human benign prostatic hyperplasia (BPH-1) cells. frontiersin.org Intriguingly, this pro-apoptotic effect was found to be independent of its α1-adrenoceptor blocking activity. Further investigation using RNA-Seq analysis identified that the anti-apoptotic gene B-lymphoma Mo-MLV insertion region 1 (Bmi-1) was involved in the apoptotic induction by HJZ-12. frontiersin.org This suggests a targeted modulation of specific genetic pathways controlling cell survival.
In a broader context, related compounds have been shown to impact major signaling networks. For example, network pharmacology studies on cis-4-Benzyl-2,6-diphenyltetrahydropyran, a related heterocyclic compound, revealed significant modulation of G-protein coupled receptor (GPCR) pathways, including neuroactive ligand-receptor interactions and calcium signaling pathways. researchgate.net These pathways are fundamental to cellular metabolism, inflammation, and immune response. researchgate.net The ability of piperazine-like scaffolds to interact with such a wide range of biological targets underscores their potential to influence complex signaling cascades. mdpi.com
Assessment of Cellular Viability and Functional Responses
The assessment of cellular viability is a cornerstone of in vitro anti-cancer research. For this compound analogs, cellular viability has been extensively measured, often revealing potent cytotoxic effects. The colorimetric Sulforhodamine B (SRB) assay is a common method used to quantify cell viability and proliferation after treatment with these compounds. researchgate.net
Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives confirmed their ability to reduce cellular viability in a time-dependent manner, indicating long-term in situ stability and a sustained inhibitory effect. nih.govnih.gov A key functional response triggered by these piperazine analogs is the induction of apoptosis, or programmed cell death. mdpi.com This is a desirable trait for anti-cancer agents, as it allows for the direct elimination of tumor cells. mdpi.com
In vitro experiments with the piperazine derivative HJZ-12 demonstrated significant inhibition of cell viability and a marked induction of apoptosis in the BPH-1 cell line. frontiersin.org This highlights a direct impact on cellular functional responses, leading to cell death. The mechanism of action for some anti-proliferative compounds involves DNA intercalation, a process typical for drugs with planar fused ring systems. nih.gov Given the structural similarities, this mode of action has been suggested for phenothiazine (B1677639) and benzo[a]phenothiazine derivatives, which are analogs of the compounds studied. nih.gov
Antimicrobial and Antifungal Efficacy Studies (In Vitro)
In addition to anti-proliferative properties, various analogs of this compound have been investigated for their efficacy against microbial and fungal pathogens.
The in vitro antibacterial activity of several series of derivatives has been confirmed. A series of 4-benzyl-piperazinyl-s-triazine derivatives showed notable antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Similarly, certain benzyl guanidine (B92328) derivatives displayed potent inhibitory activity against S. aureus and Escherichia coli, with some compounds showing minimal inhibitory concentration (MIC) values in the low µg/mL range and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were also active, particularly against strains of S. aureus and B. subtilis. nuph.edu.ua
In the realm of antifungal research, these scaffolds have also proven effective. A library of benzylic 1,2,3-triazole-4-carboxamides was screened against several human pathogenic fungi, with two compounds, 3d and 3e, showing more potent activity against Rhizopus oryzae than the reference drug itraconazole. scielo.org.mx Other studies on N-benzylsalicylamide derivatives reported the most significant effects against filamentous fungi like Trichophyton mentagrophytes and Aspergillus fumigatus. nih.gov Furthermore, novel 1,4-benzoxazin-3-one derivatives and (+)-neoisopulegol-based O-benzyl derivatives have demonstrated broad-spectrum antifungal activities. frontiersin.orgmdpi.com
Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Pathogen | Type | Activity | Reference |
| 4-benzyl-piperazinyl-s-triazine derivatives | Staphylococcus aureus | Bacterium (Gram +) | Comparable to streptomycin | researchgate.net |
| 4-benzyl-piperazinyl-s-triazine derivatives | Pseudomonas aeruginosa | Bacterium (Gram -) | Comparable to streptomycin | researchgate.net |
| Benzyl guanidine derivatives | Escherichia coli | Bacterium (Gram -) | MIC values in low µg/mL range | nih.gov |
| Benzyl guanidine derivatives | S. aureus (MRSA) | Bacterium (Gram +) | MIC of 0.5 µg/mL for compound 9m | nih.gov |
| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae | Fungus | More effective than itraconazole | scielo.org.mx |
| Benzylic 1,2,3-triazole-4-carboxamides | Aspergillus fumigatus | Fungus | Tested for activity | scielo.org.mx |
| N-benzylsalicylamide derivatives | Trichophyton mentagrophytes | Fungus | MIC ≤ 7.8 µmol/L for best derivatives | nih.gov |
| 1,4-benzoxazin-3-one derivatives | Gibberella zeae | Fungus | EC50 of 20.06 µg/ml for compound 5L | frontiersin.org |
| (+)-neoisopulegol-based O-benzyl derivatives | Candida species | Fungus | Potent activity | mdpi.com |
Investigation of Other Preclinical Biological Potentials (e.g., Neuroprotective Effects)
Beyond oncology and microbiology, piperazine derivatives have been explored for other therapeutic applications, most notably for neuroprotective effects.
In the context of Alzheimer's disease, a multi-effect piperazine-derived compound was designed that demonstrated the ability to reduce both amyloid and Tau pathologies in a preclinical model. nih.gov In vitro, this hybrid molecule was shown to decrease the phosphorylation of Tau and inhibit the release of Aβ peptides, which are hallmarks of the disease. nih.gov
Another area of investigation is in cerebrovascular disorders. Benzyl ferulate, a related compound, has been studied for its neuroprotective effects against cerebral ischemia/reperfusion (CI/R) injury, a condition where oxidative stress is a primary contributor. nih.govsemanticscholar.org In both in vivo rat models and in vitro cell models, benzyl ferulate was found to mitigate oxidative stress. nih.govresearchgate.net Its mechanism appears to involve the downregulation of NADPH oxidase 2 (NOX2) and NOX4, key enzymes responsible for producing reactive oxygen species (ROS). nih.govsemanticscholar.org Treatment with benzyl ferulate led to reduced ROS production, decreased cell apoptosis, and ultimately a smaller cerebral infarct volume in rats. nih.govresearchgate.net These findings suggest that such compounds are promising candidates for treating conditions involving oxidative stress and neuronal damage. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for 1 Benzyl 4 4 Bromobenzoyl Piperazine Derivatives
Systematic Elucidation of SAR Through Scaffold Modifications
The piperazine (B1678402) scaffold is recognized as a "privileged structure" in drug discovery, widely present in various biologically active compounds. nih.govtandfonline.comnih.gov Its versatility allows for structural modifications that can fine-tune pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov The following sections detail how systematic changes to the 1-benzyl-4-(4-bromobenzoyl)piperazine scaffold affect its biological profile.
Influence of Substituent Variations on the Piperazine Core
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. eurekaselect.com Its two nitrogen atoms provide sites for substitution, allowing for the modulation of the molecule's physicochemical properties such as basicity, solubility, and conformational flexibility. tandfonline.comresearchgate.net These properties are critical as they directly influence absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for bioavailability. eurekaselect.comresearchgate.net
Variations of substituents on the nitrogen atoms of the piperazine ring play a significant role in determining the potency and selectivity for biological targets. mdpi.com For instance, the introduction of different aryl or acyl groups can alter the electronic distribution and steric profile of the entire molecule, leading to modified interactions with target receptors or enzymes. Research on various piperazine-based compounds has shown that incorporating electron-withdrawing groups (such as chloro, bromo, or nitro groups) can enhance certain biological activities, for example, antibacterial effects. benthamdirect.com Conversely, the addition of electron-donating groups may reduce potency in some contexts. benthamdirect.com The strategic placement of substituents is therefore a key strategy in the rational design of more potent and selective piperazine derivatives. mdpi.com
Table 1: Influence of Piperazine Core Modifications on Biological Activity
| Modification | Effect on Physicochemical Properties | Impact on Biological Activity |
|---|---|---|
| N-Aryl Substitution | Modulates basicity and lipophilicity | Alters receptor binding affinity and selectivity |
| N-Acyl Substitution | Reduces basicity, introduces hydrogen bond acceptor | Can enhance potency and modify pharmacokinetic profile |
| Ring C-atom Substitution | Introduces stereocenters, alters conformation | Can lead to stereospecific interactions with targets |
Role of the Benzyl (B1604629) Moiety in Modulating Biological Activity
The N-benzyl group is a common substituent in biologically active piperazine derivatives. Its role extends beyond simply occupying space; it often engages in crucial interactions with the biological target. Molecular docking studies on related compounds have indicated that the benzyl substituent can form important hydrophobic and van der Waals interactions within the binding pocket of an enzyme or receptor. nih.gov
Impact of the 4-Bromobenzoyl Group on Potency and Selectivity
The 4-bromobenzoyl moiety is a critical component that significantly influences the electronic and steric properties of the parent compound. The bromine atom at the para-position of the benzoyl ring is a key feature. As an electron-withdrawing group, it can modulate the reactivity and electronic density of the adjacent carbonyl group and the aromatic ring. benthamdirect.com This modification can impact how the molecule interacts with its biological target, potentially increasing binding affinity and potency.
Studies on related structures, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have shown that compounds bearing a bromine atom on the benzoyl ring exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com The crystal structure of the closely related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), confirms the specific spatial arrangement of this group, which is crucial for its interaction with target molecules. nih.gov The optimization of analogous 4-chlorobenzoylpiperidine derivatives has led to the development of potent and selective enzyme inhibitors, highlighting the importance of the halogenated benzoyl group for achieving high potency. nih.gov The combination of the steric bulk and the electronic effect of the bromo-substituent makes the 4-bromobenzoyl group a determinant of both the potency and selectivity of the molecule.
Table 2: Effect of Benzoyl Ring Substitution on Activity
| Substituent at Para-position | Electronic Effect | Observed Impact on Biological Activity (in related compounds) |
|---|---|---|
| -H | Neutral | Baseline activity |
| -Cl | Electron-withdrawing | Increased inhibitory potency nih.gov |
| -Br | Electron-withdrawing | High cytotoxicity in cancer cell lines mdpi.com |
| -OCH3 | Electron-donating | Variable, can decrease or increase activity depending on the target |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like benzylpiperazine derivatives, QSAR can be a powerful tool for optimizing lead compounds and designing new molecules with enhanced potency.
QSAR studies on structurally similar 1-benzylpiperidine (B1218667) derivatives, which also act as acetylcholinesterase (AChE) inhibitors, have successfully utilized physicochemical descriptors like van der Waals volume (Vω) and topochemical indices (τ) to predict biological activity. nih.govpopline.org These studies revealed that AChE inhibition was significantly correlated with and dominantly controlled by the topochemical index, which describes aspects of the molecular shape and branching. nih.govpopline.org By generating such models, researchers can predict the activity of novel, unsynthesized derivatives. This predictive power allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to exhibit the desired biological profile, thereby accelerating the drug discovery process.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule fits into and interacts with its specific biological target. The piperazine ring typically adopts a stable chair conformation. researchgate.netnih.gov The substituents on the nitrogen atoms can exist in either an axial or equatorial position, and the preferred conformation can significantly influence the molecule's biological activity.
A conformational analysis of 2-substituted piperazines revealed that the axial conformation is often preferred for 1-acyl and 1-aryl substituted derivatives. nih.gov This preference is critical because the axial orientation places the key functional groups in a specific spatial arrangement that can mimic the binding mode of endogenous ligands or other potent drugs. nih.gov For example, this specific orientation can be crucial for binding to receptors like the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov The crystal structure of 1-(4-bromobenzoyl)-4-phenylpiperazine shows the piperazine ring in a chair conformation with the phenyl and bromobenzoyl groups twisted out of planarity, defining specific torsion angles that are likely critical for its activity. nih.gov Understanding the preferred conformation and the rotational freedom of the benzyl and bromobenzoyl groups is therefore essential for correlating the structure of these derivatives with their biological function.
Preclinical Pharmacological Profiling of 1 Benzyl 4 4 Bromobenzoyl Piperazine Non Human Models
In Vitro Pharmacokinetic Parameters
There is no specific information available in the scientific literature regarding the metabolic stability or in vitro clearance of 1-benzyl-4-(4-bromobenzoyl)piperazine in human or animal liver microsomes. Studies on other, structurally different piperazine-containing series have been conducted to assess metabolic pathways, but these findings cannot be directly extrapolated to this compound. nih.govnih.gov For instance, research on a different class of molecules, PAC-1 derivatives, indicated that substituting a benzyl (B1604629) group with a benzoyl group could enhance metabolic stability by making the compound more resistant to oxidation. nih.gov However, this is a general principle from a distinct chemical series and not a direct measurement of the target compound.
No experimental data has been published detailing the plasma protein binding characteristics of this compound. General principles suggest that as a basic compound, it might bind to plasma proteins such as α1-acid glycoprotein (B1211001) and lipoproteins, but specific affinity or the fraction bound has not been determined. nih.gov
There is no published data on the in vitro permeability of this compound from either Caco-2 cell assays or Parallel Artificial Membrane Permeability Assays (PAMPA). nih.govnih.gov These assays are standard methods used to predict a compound's potential for intestinal absorption, but results for this specific molecule are not available in the literature. nih.govsigmaaldrich.com
In Vivo Pharmacological Activity in Animal Models
No studies documenting the efficacy of this compound in any rodent models of disease have been found in the public domain. While other benzylpiperazine derivatives have been tested in various models for conditions like pain or parasitic diseases, these results are specific to their respective molecular structures and cannot be applied to the title compound. nih.govnih.gov
There is no information available regarding the pharmacological response to this compound in any specific animal models. Research has been conducted on different piperazine (B1678402) derivatives in models of benign prostatic hyperplasia or to assess central nervous system activity, but these findings are not relevant to this compound. nih.govnih.gov
Biodistribution Studies in Preclinical Species
Comprehensive searches of publicly available scientific literature and databases have yielded no specific data on the biodistribution of the compound this compound in any non-human, preclinical species.
Biodistribution studies are a critical component of preclinical pharmacological profiling. These studies typically involve the administration of a radiolabeled version of the compound to animal models, such as rodents or non-human primates. Following administration, the distribution of the compound throughout the various organs and tissues of the body is quantified at different time points. This is often achieved through techniques like positron emission tomography (PET) or by dissecting tissues and measuring radioactivity levels using a gamma counter. The resulting data provides crucial insights into which tissues the drug penetrates, where it accumulates, and the rate at which it is cleared from these tissues. This information is fundamental for understanding a compound's potential therapeutic effects and its off-target interactions.
Despite the importance of such data, there are no published research articles, patents, or other scientific reports that describe the biodistribution profile of this compound. The absence of this information in the public domain means that details regarding its tissue penetration, organ accumulation, and clearance patterns in any animal model are currently unknown.
Therefore, it is not possible to provide detailed research findings or data tables on the biodistribution of this specific compound.
Advanced Spectroscopic and Analytical Methodologies in the Research of 1 Benzyl 4 4 Bromobenzoyl Piperazine
Application of High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro/Preclinical)
High-resolution mass spectrometry (HRMS) is an indispensable tool in drug metabolism studies, enabling the detection and identification of metabolites in complex biological matrices. nih.gov For 1-benzyl-4-(4-bromobenzoyl)piperazine, in vitro studies, typically using cryopreserved hepatocytes, and preclinical in vivo studies would employ HRMS to profile its metabolic fate. nih.gov The high mass accuracy of HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allows for the determination of the elemental composition of metabolites, which is crucial for structural elucidation. researchgate.net
The process involves incubating the parent compound with a biological system (e.g., liver microsomes or hepatocytes) and analyzing the resulting mixture with an LC-HRMS system. nih.govnih.gov Data mining strategies are then applied to distinguish drug-related material from the complex background matrix. These strategies include:
Mass Defect Filtering (MDF): This technique filters data based on the principle that the mass defects of metabolites typically fall within a narrow, predictable range relative to the parent drug. researchgate.net
Isotope Pattern Filtering (IPF): The presence of the bromine atom in this compound provides a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). IPF algorithms can specifically search for this unique signature, making it highly effective for identifying bromine-containing metabolites. researchgate.net
Product Ion and Neutral Loss Filtering: These non-targeted approaches search for metabolites that produce specific fragment ions or neutral losses characteristic of the parent compound's core structure upon fragmentation (MS/MS). nih.govresearchgate.net
Common metabolic pathways for piperazine-containing compounds that would be investigated for this compound include N-dealkylation, hydroxylation, and glucuronidation. nih.gov HRMS can semi-quantitatively compare metabolite profiles across different preclinical species to ensure that human metabolites are adequately represented in the species used for safety testing. researchgate.net
Table 1: Potential Biotransformations of this compound Detectable by HRMS
| Metabolic Reaction | Description | Mass Change |
| N-Dealkylation (benzyl) | Cleavage of the benzyl (B1604629) group from the piperazine (B1678402) nitrogen. | -91.05 Da |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzyl or bromobenzoyl ring. | +15.99 Da |
| Benzylic Hydroxylation | Addition of a hydroxyl group to the CH₂ linker of the benzyl group. | +15.99 Da |
| Amide Hydrolysis | Cleavage of the amide bond between the carbonyl and piperazine ring. | +18.01 Da |
| Glucuronidation | Conjugation with glucuronic acid, typically on a hydroxylated metabolite. | +176.03 Da |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural confirmation of this compound and for providing deep insights into its dynamic behavior in solution. researchgate.net Beyond simple 1D ¹H and ¹³C NMR, advanced techniques are required to understand the compound's complex conformational isomerism. beilstein-journals.orgipb.pt
Acyl-functionalized piperazines, including this compound, exhibit two primary conformational phenomena in solution:
Amide Bond Rotation: The C-N bond of the benzoyl-piperazine amide has a partial double-bond character, leading to restricted rotation. beilstein-journals.orgnih.gov This results in the existence of two distinct rotamers (conformers), which can be observed as separate sets of signals in the NMR spectrum at room temperature. nih.govresearchgate.net
Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. In unsymmetrically substituted piperazines, the interconversion between the two possible chair forms can be slow on the NMR timescale, leading to further signal duplication. nih.govrsc.org
Temperature-dependent ¹H NMR spectroscopy is a key technique used to study these dynamics. nih.govrsc.org By increasing the temperature, the rate of conformational exchange increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the interconverting isomers broaden and merge into a single averaged signal. beilstein-journals.orgnih.gov From the coalescence temperature, the Gibbs free activation energy (ΔG‡) for the rotational or inversion barrier can be calculated, quantifying the stability of the conformers. nih.govrsc.org For some unsymmetrically substituted piperazines, two distinct coalescence points can be observed, one for the amide bond rotation and another for the ring inversion. beilstein-journals.orgnih.gov
Two-dimensional (2D) NMR experiments are also essential:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the benzyl and piperazine moieties. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the connectivity across the entire molecule, for instance, from the benzoyl protons to the piperazine ring carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation (e.g., folded vs. extended) of the benzyl group relative to the piperazine ring. researchgate.net
Table 2: NMR Phenomena in the Analysis of Acyl-Functionalized Piperazines
| Phenomenon | Underlying Cause | NMR Observation | Advanced Technique |
| Rotational Isomerism | Partial double-bond character of the C-N amide bond. | Duplication of signals for protons and carbons near the amide. | Temperature-Dependent ¹H NMR to find coalescence temperature (Tc) and calculate ΔG‡. beilstein-journals.orgnih.gov |
| Conformational Isomerism | Slow interconversion of the piperazine ring's chair conformation. | Further duplication of piperazine ring signals. | Temperature-Dependent ¹H NMR to determine a second coalescence point. nih.gov |
| Structural Elucidation | Ambiguous assignment of proton and carbon signals. | Overlapping and complex multiplets. | 2D NMR (COSY, HSQC, HMBC) to establish covalent structure. ipb.pt |
| Stereochemistry | Determining the 3D arrangement and preferred conformation. | Ambiguity in spatial arrangement. | NOESY to identify through-space correlations between protons. researchgate.net |
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and degradants, thereby enabling both its purification and the assessment of its purity.
Purity Assessment:
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique often used to monitor the progress of the synthesis reaction. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. Using a reversed-phase column (e.g., C18), a gradient elution method with a mobile phase of water and acetonitrile (B52724) (often with additives like formic acid) can separate the main compound from impurities. scispace.com A diode-array detector (DAD) can provide UV spectra for each peak, aiding in peak identification and assessing peak purity. nih.gov A purity value is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Quantitative Analysis: For quantitative analysis, which involves determining the precise concentration of the compound in a given sample (e.g., a formulation or a biological matrix), HPLC is coupled to a mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantification. nih.gov The method involves developing a multiple reaction monitoring (MRM) assay. The first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific, stable product ion for detection. nih.gov This process is extremely specific and minimizes interference from other components in the sample. A calibration curve is constructed using standards of known concentration to accurately quantify the analyte in unknown samples. nih.gov
Table 3: Chromatographic Methods for Analysis of this compound
| Technique | Primary Application | Principle | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Separation on a solid stationary phase based on polarity. | Qualitative assessment of reaction completion. nih.gov |
| HPLC with DAD | Purity Assessment | High-resolution separation on a column followed by UV-Vis detection. | Purity value (area %), detection of impurities, UV spectrum for identification. nih.gov |
| LC-MS/MS | Quantitative Analysis | High-resolution separation coupled with highly selective mass detection (MRM). | Precise concentration of the compound in complex matrices (e.g., plasma). nih.gov |
| Gas Chromatography (GC) | Purity/Impurity Profiling | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile impurities; may require derivatization for the target compound. scispace.com |
X-ray Crystallography for Solid-State Structural Elucidation and Co-crystal Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. beilstein-journals.org For this compound, obtaining a single crystal suitable for diffraction analysis would provide unequivocal proof of its chemical structure, as well as detailed information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
In a study of the closely related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351), single-crystal X-ray diffraction revealed that the piperazine ring adopts a chair conformation. nih.gov The analysis also quantified the torsion angles, showing that the brominated phenyl ring is twisted relative to the plane of the carbonyl group. nih.gov Such data is critical for understanding the molecule's intrinsic geometry, which influences its physical properties and can be used to validate computational models. Hirshfeld surface analysis can also be applied to the crystal structure data to quantify the various intermolecular contacts (e.g., C-H···O) that stabilize the crystal packing. nih.gov
Co-crystal Studies: X-ray crystallography is also the primary tool for engineering and verifying co-crystals. A co-crystal consists of the active compound and a benign co-former held together in a stoichiometric ratio by non-covalent interactions. Co-crystal engineering can be used to modify physicochemical properties like solubility and stability. While no co-crystal studies for this compound are reported, research on other piperazine derivatives has shown that co-crystals can be formed to achieve specific therapeutic goals, such as preventing protein fibrillation. nih.gov This highlights a potential area of research for modifying the properties of the title compound.
Table 4: Example Crystallographic Data for a Structurally Related Piperazine (Data for 1-(4-bromobenzoyl)-4-phenylpiperazine)
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₇BrN₂O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| Piperazine Conformation | Chair | nih.gov |
| N1—C11—C12—C13 Torsion Angle | 46.4 (4)° | nih.gov |
| Dihedral Angle (phenyl & bromo-benzene rings) | 86.6 (1)° | nih.gov |
Application of hyphenated techniques (e.g., LC-MS/MS, GC-MS) for Research Analytics
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in modern analytical chemistry, providing both separation of complex mixtures and specific identification of the components in a single run. chemijournal.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): LC-MS is the most crucial hyphenated technique for the analysis of this compound, as it is a relatively large, non-volatile molecule. scispace.com
Qualitative Analysis: In research, LC-MS is used to confirm the molecular weight of the synthesized product. High-resolution LC-MS provides the accurate mass, which helps confirm the elemental formula. nih.gov
Metabolite Identification: As discussed in section 7.1, LC-HRMS is the primary platform for discovering and structurally characterizing metabolites. researchgate.net
Quantitative Analysis: LC-MS/MS provides the sensitivity and selectivity required for measuring drug concentrations in pharmacokinetic studies. nih.gov The combination of retention time from the LC and the specific precursor-to-product ion transition in the MS/MS provides extremely high confidence in the identity and quantity of the analyte. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, but it is best suited for volatile and thermally stable compounds. unodc.org
Analysis of Volatile Impurities: GC-MS is excellent for identifying volatile impurities from the synthesis, such as residual solvents.
Analysis of the Compound: Direct analysis of this compound by GC-MS may be challenging due to its high boiling point and potential for thermal degradation. Derivatization, such as acylation of the second piperazine nitrogen, can be employed to increase volatility and improve chromatographic behavior. nih.govmerckmillipore.com The electron ionization (EI) mass spectrum generated by GC-MS provides characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, which is highly useful for identification and structural confirmation. unodc.orgnih.gov For instance, fragmentation would likely yield ions corresponding to the bromobenzoyl cation and fragments of the benzylpiperazine moiety.
Table 5: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Advantages | Disadvantages | Primary Applications |
| LC-MS/MS | - High applicability to non-volatile compounds- High sensitivity and selectivity- Soft ionization (preserves molecular ion) | - Can be affected by matrix effects- Lower chromatographic resolution than GC | - Quantitative bioanalysis nih.gov- Metabolite profiling researchgate.net- Purity analysis |
| GC-MS | - High chromatographic resolution- Provides detailed, library-searchable fragmentation patterns (EI) | - Requires volatile and thermally stable analytes- May require derivatization scispace.comnih.gov | - Identification of volatile impurities- Structural confirmation of derivatized analyte- Forensic analysis nih.gov |
Future Research Directions and Translational Perspectives for 1 Benzyl 4 4 Bromobenzoyl Piperazine
Opportunities for Lead Optimization and Hit-to-Lead Development
Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a promising compound, or "hit," to generate a viable clinical candidate. For 1-benzyl-4-(4-bromobenzoyl)piperazine, a systematic approach involving structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies is essential. mdpi.comchemrxiv.org The molecule can be dissected into three key components for modification: the benzyl (B1604629) group, the 4-bromobenzoyl moiety, and the central piperazine (B1678402) ring.
Key strategies for optimization include:
Modification of Aromatic Rings: Introducing or altering substituents (e.g., fluoro, chloro, methyl, methoxy groups) on either the benzyl or the benzoyl ring can significantly impact binding affinity, selectivity, and metabolic stability. For instance, studies on similar arylpiperazine structures have shown that the position and nature of substituents are critical for cytotoxic activity against cancer cells. mdpi.com The addition of a fluorine atom to a phenyl ring in a related scaffold demonstrated improved in vivo activity. mdpi.com
Piperazine Scaffold Alteration: While the piperazine ring itself is often crucial for activity, exploring bioisosteric replacements or introducing substituents directly onto the ring's carbon atoms could yield novel properties. mdpi.com However, synthetic methods for such modifications, like direct C-H functionalization, can be challenging for piperazine substrates compared to other nitrogen-containing heterocycles. nih.gov
Linker and Amide Bond Modification: The carbonyl group of the benzoyl moiety is a key feature. Its replacement with other functional groups, such as a sulfonyl group, could alter the compound's electronic properties and hydrogen bonding capacity, potentially leading to different biological targets.
| Molecular Component | Proposed Modification | Scientific Rationale | Reference Example |
|---|---|---|---|
| Benzyl Group | Introduction of substituents (e.g., -F, -Cl, -CH3) at ortho, meta, or para positions. | To enhance binding affinity, modulate lipophilicity, and improve metabolic stability. | In related arylpiperazine derivatives, substitutions on aryl groups were found to be critical for biological binding and cytotoxicity. mdpi.com |
| 4-Bromobenzoyl Group | Replacement of bromine with other halogens (F, Cl) or electron-donating/withdrawing groups. | To investigate the role of electronics and sterics in target interaction and to optimize pharmacokinetic properties. | Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed varying cytotoxicity based on the benzoyl substitution. mdpi.com |
| Piperazine Core | Introduction of small alkyl groups on the carbon atoms of the ring. | To explore conformational constraints and potentially improve selectivity. | Structural optimization focused on the piperazine moiety led to the discovery of the drug sitagliptin. researchgate.net |
| Amide Linker | Bioisosteric replacement (e.g., with a sulfonyl group or reversed amide). | To alter chemical stability, hydrogen bonding patterns, and explore new interactions with biological targets. | Benzylpiperazine derivatives with different linkers have been designed as selective inhibitors for various protein targets. nih.gov |
Exploration of Novel Biological Targets and Mechanistic Pathways
The versatile piperazine scaffold is found in drugs targeting a wide range of biological systems, including anticancer, antihistamine, and antipsychotic agents. rsc.orgmdpi.com The structural features of this compound suggest several plausible, yet unexplored, biological targets and mechanisms of action.
Potential target classes for investigation include:
Enzyme Inhibition: Many small molecules containing benzoyl and piperazine motifs act as enzyme inhibitors. For example, benzylpiperazine derivatives have been successfully designed as highly selective inhibitors of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, which is a key target in cancer therapy. nih.gov The specific bromobenzoyl group could confer unique selectivity for the ATP-binding pockets of kinases or the substrate-binding sites of other enzymes.
G-Protein Coupled Receptors (GPCRs): Arylpiperazines are classic pharmacophores for a variety of GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. mdpi.com
Monoamine Transporters: Related structures, such as 4-benzylpiperidine (B145979), act as monoamine releasing agents, affecting dopamine and norepinephrine (B1679862) levels. wikipedia.org Investigating the effect of this compound on these transporters could reveal potential applications in neurological or psychiatric disorders.
Ion Channels: The piperazine ring is a component of some ion channel modulators. Its ability to accept protons and exist in a charged state at physiological pH makes it suitable for interacting with the pores of ion channels.
| Potential Target Class | Rationale for Investigation | Example of Related Activity |
|---|---|---|
| Bcl-2 Family Proteins (e.g., Mcl-1) | The benzylpiperazine scaffold has proven effective in designing selective inhibitors for these anti-apoptotic proteins. nih.gov | Designed benzylpiperazine derivatives achieved potent and selective Mcl-1 inhibition (Ki value of 0.18 μM). nih.gov |
| Serine/Threonine or Tyrosine Kinases | The N-benzoylpiperazine structure is present in various kinase inhibitors used in oncology. | Piperazine-containing drugs like Imatinib are potent kinase inhibitors. |
| Dopamine/Serotonin Receptors | The arylpiperazine moiety is a well-established pharmacophore for these CNS receptors. mdpi.com | Arylpiperazine derivatives are known to possess antipsychotic and antidepressant properties through receptor modulation. mdpi.com |
| Monoamine Transporters (DAT, NET) | Structurally similar compounds like 4-benzylpiperidine are potent monoamine releasing agents. wikipedia.org | 4-Benzylpiperidine shows high efficacy as a norepinephrine (NE) and dopamine (DA) releaser. wikipedia.org |
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
To move beyond a single-target approach and understand the system-wide effects of this compound, the integration of advanced omics technologies is indispensable. mdpi.com Proteomics and metabolomics can provide an unbiased, high-throughput analysis of the molecular changes induced by the compound in a biological system.
Proteomics: This technology can be used for target deconvolution by identifying the proteins that directly bind to the compound (chemoproteomics). Furthermore, global proteomic analysis can reveal changes in protein expression levels in cells or tissues following treatment, offering insights into the pathways and cellular processes that are perturbed. mdpi.com Interestingly, certain piperazine derivatives have been used as chemical tags to enhance the detection of peptides in mass spectrometry-based proteomics, highlighting the synergy between this chemical class and the technology. nih.gov
Metabolomics: By profiling the small-molecule metabolites in a system, metabolomics can create a functional readout of cellular activity. mdpi.com Treatment with this compound may lead to characteristic changes in specific metabolic pathways (e.g., energy metabolism, lipid metabolism), which can help elucidate its mechanism of action and identify potential biomarkers of its activity. mdpi.com
| Omics Technology | Specific Application | Expected Outcome |
|---|---|---|
| Chemoproteomics (e.g., Affinity Purification-Mass Spectrometry) | Identify direct protein binding partners of the compound. | Unbiased identification of primary biological targets and potential off-targets. |
| Expression Proteomics (e.g., SILAC, TMT labeling) | Quantify changes in the global proteome of cells after compound treatment. | Elucidation of affected signaling pathways and cellular responses. |
| Metabolomics (e.g., LC-MS, GC-MS) | Profile changes in endogenous small-molecule metabolites. | Functional insights into the compound's effect on cellular metabolism and physiology. |
| Multi-omics Integration | Combine proteomics, metabolomics, and transcriptomics data. | A comprehensive, systems-level understanding of the compound's mechanism of action. mdpi.com |
Challenges and Prospects in Advancing Academic Research on Piperazine-Based Compounds
Advancing academic research on specific molecules like this compound involves both significant opportunities and notable challenges.
Prospects:
Structural Versatility: The piperazine scaffold is highly amenable to chemical modification, allowing for the systematic exploration of chemical space to improve potency and selectivity. researchgate.net
Proven Therapeutic Relevance: The frequent appearance of the piperazine ring in FDA-approved drugs provides strong validation for its utility as a pharmacophore, encouraging further research. mdpi.com
Broad Biological Activity: The diverse pharmacological effects exhibited by piperazine derivatives, from anticancer to CNS activities, suggest that novel compounds have a high probability of showing interesting biological effects. researchgate.netmdpi.com
Challenges:
Synthetic Hurdles: While many synthetic routes to piperazine derivatives are well-established, certain modifications can be difficult. For example, direct and selective C-H functionalization of the piperazine ring is less developed than for other heterocycles, which can limit access to certain novel analogues. nih.gov
Achieving Selectivity: Due to the widespread interaction of the piperazine motif with various biological targets, achieving high selectivity for a single target can be a significant medicinal chemistry challenge, requiring extensive screening and optimization.
Pharmacokinetic Properties: While often used to improve solubility and other drug-like properties, the piperazine moiety can also be a site of metabolic breakdown (e.g., N-dealkylation), potentially leading to poor metabolic stability. researchgate.net Overcoming these liabilities is a key focus of lead optimization. nih.gov
Resource Intensiveness: Comprehensive preclinical development, including target validation, lead optimization, and advanced biological testing, requires substantial resources that can be a limitation in an academic setting.
Despite these challenges, the immense potential of piperazine-based compounds continues to drive innovation. Collaborative efforts between academic researchers, medicinal chemists, and biologists, coupled with the application of modern technologies, will be crucial in advancing compounds like this compound from laboratory curiosities to potential therapeutics of the future.
Q & A
Q. What are the common synthetic routes for 1-benzyl-4-(4-bromobenzoyl)piperazine, and how are intermediates purified?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoyl chlorides and benzylpiperazine derivatives. Key steps include:
- Nucleophilic Acylation : Reacting 1-benzylpiperazine with 4-bromobenzoyl chloride in dichloromethane (DCM) or toluene, using a base like N,N-diisopropylethylamine (EDIPA) to drive the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., with diethyl ether) isolates the product .
- Monitoring : Thin-layer chromatography (TLC, 1:2 hexane/ethyl acetate) tracks reaction progress .
Q. Table 1: Synthesis Optimization Parameters
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural validation employs:
- Single-Crystal X-ray Diffraction (XRD) : Resolves bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks align with the calculated m/z (e.g., 371.07 for C₁₈H₁₈BrN₂O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for large-scale synthesis (e.g., microreactors for acylation steps) .
- Catalyst Screening : Transition metals (e.g., CuSO₄ in click chemistry) enhance regioselectivity in multi-step syntheses .
- Solvent-Free Reactions : Microwave-assisted synthesis minimizes solvent use and accelerates kinetics .
Q. Data Contradiction Note :
Q. How are discrepancies in crystallographic data resolved for structurally similar piperazine derivatives?
Methodological Answer: Discrepancies arise from polymorphism or disorder in crystal lattices. Mitigation strategies include:
- High-Resolution XRD : Differentiates between isomorphous structures (e.g., halogen-substituted derivatives in ) .
- Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., C–H⋯O vs. O–H⋯O bonds) to explain packing variations .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions .
Q. Example from :
- Compound III (2-chloro derivative) : Disordered aroyl ring (occupancy ratio 0.942:0.058) resolved via restrained refinement .
Q. What methodologies are used to evaluate the compound’s bioactivity and receptor interactions?
Methodological Answer:
Q. Table 2: Preliminary Bioactivity Data
| Derivative | Target Receptor | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|---|
| 1-Benzyl-4-(4-bromobenzoyl) | 5-HT₁A | 120 ± 15 | Bromine enhances lipophilicity |
| 1-Benzyl-4-(6-bromopyridyl) | D₂ | 85 ± 10 | Pyridine ring improves solubility |
Q. How do solvent polarity and pH affect the stability of this compound in solution?
Methodological Answer:
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
